Muscanone

Description

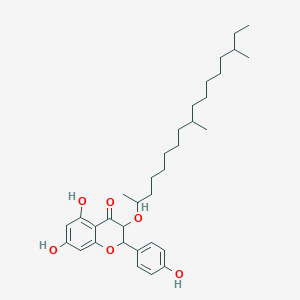

Structure

2D Structure

Properties

Molecular Formula |

C34H50O6 |

|---|---|

Molecular Weight |

554.8 g/mol |

IUPAC Name |

3-(9,15-dimethylheptadecan-2-yloxy)-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C34H50O6/c1-5-23(2)13-10-8-11-15-24(3)14-9-6-7-12-16-25(4)39-34-32(38)31-29(37)21-28(36)22-30(31)40-33(34)26-17-19-27(35)20-18-26/h17-25,33-37H,5-16H2,1-4H3 |

InChI Key |

ILVMIKCIKCNGTE-UHFFFAOYSA-N |

SMILES |

CCC(C)CCCCCC(C)CCCCCCC(C)OC1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)O |

Canonical SMILES |

CCC(C)CCCCCC(C)CCCCCCC(C)OC1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)O |

Synonyms |

3-O-(1'', 8'', 14''-trimethylhexadecanyl)naringenin muscanone |

Origin of Product |

United States |

Natural Occurrence and Biosynthetic Pathways

Isolation and Identification from Botanical Sources

Muscanone has been isolated and identified from specific plant sources. The process typically involves the extraction of compounds from plant tissues followed by various analytical techniques to determine their structure.

Specific Plant Species as Sources (e.g., Commiphora wightii)

One notable botanical source of this compound is Commiphora wightii (Arn.) Bhandari, a plant belonging to the Burseraceae family. This compound, described as a new antifungal flavanone (B1672756), was isolated from an ethanolic extract of the air-dried trunk of C. wightii. scialert.netscispace.comnih.gov This isolation was guided by microbial sensitivity assays, indicating a biological activity associated with the compound. nih.gov Commiphora wightii, also known as guggul, is indigenous to the Indian subcontinent and parts of the Near East and has a long history of use in traditional medicine. scialert.net

Role as a Natural Product in Plant Metabolism

This compound, as a flavonoid derivative isolated from Commiphora wightii, falls under the category of secondary metabolites in plants. tandfonline.comlabassociates.comuth.gr Secondary metabolites are compounds produced by plants that are not directly involved in basic life functions but often play roles in plant-environment interactions, such as defense against herbivores, fungi, bacteria, and viruses. labassociates.comuth.grresearchgate.net The isolation of this compound based on its antifungal activity against Candida albicans suggests a potential role for this compound in the plant's defense mechanisms against fungal pathogens. scialert.netnih.govwits.ac.za Plant secondary metabolism utilizes intermediates from primary metabolism as building blocks for the biosynthesis of these specialized compounds. labassociates.comresearchgate.net

Occurrence in Animal Secretions

This compound, or structurally related musky compounds like muscone (B1676871), are also found in the glandular secretions of certain animals.

Biological Context of Production in Mammals (e.g., Forest Musk Deer, Muskrats)

Natural musk, a substance with a strong odor used in perfumery and traditional medicine, is secreted from a gland in male musk deer (Moschus spp.). wikipedia.orgsylvaine-delacourte.comwikipedia.org Muscone (3-methylcyclopentadecanone) is identified as the primary organic compound responsible for the characteristic odor of musk from the musk deer. wikipedia.orgnih.gov The musk gland is located between the genitals and the umbilicus in adult male musk deer, and its secretions are believed to be used to attract mates. wikipedia.org Studies on the chemical composition of musk from Chinese forest musk deer (Moschus berezovskii) have identified macrocyclic ketones, including muscone, as key components that increase as musk matures. nih.govnih.gov The amount of musk produced can vary, with unmated male forest musk deer generating a greater amount than mated males, potentially for attracting females. nih.govnih.gov

Muskrats (Ondatra zibethicus), a rodent native to North America, are also known to secrete a glandular substance with a musky odor from their perineal glands. nih.govmt.gov Research has found the presence of muscone in muskrat musk. nih.govnih.gov The muskrat's scent glands are connected to the external genital foreskin, and the musk is discharged during the breeding season, suggesting a role as a pheromone. nih.gov Studies have also explored the potential physiological effects of muscone on muskrat prostate cells, indicating a possible role in regulating prostate development by inhibiting apoptosis. nih.govnih.gov While muscone is a macrocyclic ketone and this compound is a flavonoid derivative, their association with musky odors and occurrence in animal secretions highlights a biological context related to chemical signaling and potentially other physiological processes.

Elucidation of Biosynthetic Routes

The biosynthesis of musky compounds, particularly the macrocyclic ketones found in animal musk, involves complex enzymatic pathways.

Enzymatic Cascades and Key Intermediates (e.g., fatty acids, malonyl-ACP, ω-hydroxy-14-methyl-pentadecanoic acid)

The biosynthesis of muscone in forest musk deer is an area of ongoing research. Studies suggest that the process involves the biosynthesis of long-chain fatty acid skeletons. nih.govnih.gov Lipids are abundant substances in musk, and their high content may indicate a role as precursors for volatile compound synthesis. nih.gov

Research into the biosynthesis of musky macrolactones, which are structurally related to muscone, has explored enzymatic cascade reactions starting from fatty acids. These cascades can involve enzymes such as cytochrome P450 hydroxylases and lipases. nih.govresearchgate.net Fatty acids are hydroxylated by P450 hydroxylase to produce ω-hydroxy fatty acids, which are then lactonized by lipase (B570770). nih.govresearchgate.net For example, ω-hydroxy pentadecanoic acid and ω-hydroxy palmitic acid have been explored as intermediates in the biosynthesis of musky macrolactones like exaltolide and silvanone supra through hydroxylation-lactonization reactions. nih.govresearchgate.net

While the specific enzymatic cascade leading directly to this compound (the flavonoid derivative) in plants is not as extensively detailed in the provided sources as the biosynthesis of muscone in animals, the biosynthesis of flavonoids in plants generally involves the shikimate pathway and the acetate (B1210297) pathway, with malonyl-CoA (derived from malonyl-ACP) being a key intermediate in the synthesis of the flavonoid backbone. osti.gov The attachment of the trimethylhexadecanyl group in this compound would involve further enzymatic modifications.

In the context of animal musk biosynthesis, studies have implicated enzymes and metabolites in the pathways. For instance, tetracosanoic acid, methyl ester, and TES1 (an enzyme) have been reported to participate in the biosynthesis of muscone in forest musk deer. nih.gov Palmitoyl-CoA hydrolase, which hydrolyzes CoA thioesters of long-chain fatty acids, is also involved in the biosynthesis of unsaturated fatty acids in this context. nih.gov The biosynthesis of muscone is suggested to involve acetyl-CoA carboxylase (ACC1) to produce malonyl-CoA, along with ACP and fatty acid synthases (FASN). researchgate.net Further steps involve enzymes like Cytochrome P450 [EC: 1.14.15.3] to produce 15-Hydroxyhexadecanoic acid, and lactonizing lipase (LipL) [EC: 3.1.1.3] to produce muscone. nih.govresearchgate.net

Data Table: Key Intermediates and Enzymes in Musk Biosynthesis (Based on Forest Musk Deer Research)

| Intermediate/Enzyme | Role in Biosynthesis | Organism | Source Indices |

| Fatty Acids | Precursors for musky macrolactones/muscone | Animal, (Plants) | nih.govnih.govnih.govresearchgate.net |

| Malonyl-ACP / Malonyl-CoA | Key intermediate in fatty acid/flavonoid biosynthesis | Animal, Plants | osti.govresearchgate.net |

| ω-hydroxy fatty acids | Intermediates in musky macrolactone biosynthesis | (Proposed in Animal) | nih.govresearchgate.net |

| ω-hydroxy-14-methyl-pentadecanoic acid | (Not explicitly mentioned as intermediate for this compound or Muscone in provided text) | - | - |

| Tetracosanoic acid, methyl ester | Participates in muscone biosynthesis | Forest Musk Deer | nih.gov |

| TES1 [EC: 3.1.2.2] | Participates in muscone biosynthesis | Forest Musk Deer | nih.gov |

| Palmitoyl-CoA hydrolase [EC: 3.1.2.2] | Hydrolyzes CoA thioesters of long-chain fatty acids | Forest Musk Deer | nih.gov |

| Acetyl-CoA carboxylase (ACC1) [EC: 6.4.1.2] | Produces malonyl-CoA | Forest Musk Deer | researchgate.net |

| Fatty acid synthases (FASN) | Involved in fatty acid chain elongation | Forest Musk Deer | researchgate.net |

| Cytochrome P450 [EC: 1.14.15.3] | Produces 15-Hydroxyhexadecanoic acid | Forest Musk Deer | nih.govresearchgate.net |

| 15-Hydroxyhexadecanoic acid | Intermediate in muscone biosynthesis | Forest Musk Deer | nih.govresearchgate.net |

| Lactonizing lipase (LipL) [EC: 3.1.1.3] | Produces muscone from 15-Hydroxyhexadecanoic acid | Forest Musk Deer | nih.govresearchgate.net |

Genetic Regulation and Gene Editing Approaches in Biosynthesis

The genetic regulation of secondary metabolite biosynthesis, including compounds like this compound, is a complex process involving the coordinated expression of multiple genes. Transcription factors, such as those belonging to the bHLH and MYB families, play significant roles in controlling the activation or repression of genes involved in these pathways. mdpi.com

Gene editing technologies, particularly CRISPR/Cas9, offer powerful tools for manipulating biosynthetic pathways in organisms. google.comfrontiersin.orgcrisprtx.com This technology allows for precise modifications to the genome, enabling researchers to enhance the production of desired compounds or introduce pathways for the synthesis of novel metabolites. google.comfrontiersin.orgcrisprtx.comfrontiersin.org

In the context of macrocyclic ketone biosynthesis, gene editing has been explored to improve production in recombinant hosts like yeast. google.compatsnap.com For instance, methods involving gene editing in yeast have been developed to synthesize Muscone by introducing and optimizing the expression of genes encoding enzymes in the proposed biosynthetic route, such as fatty acid synthases, thioesterases, cytochrome P450 enzymes, and lactone lipase. google.compatsnap.com Overexpression of certain genes and knockout of others involved in competing pathways can lead to increased yields of the target compound. google.com

While specific research on applying gene editing directly to Commiphora wightii for enhanced this compound production is not explicitly detailed in the provided results, the successful application of these techniques in other organisms for related compounds suggests their potential for manipulating this compound biosynthesis. The ability to precisely target and modify genes involved in fatty acid metabolism and cyclization could be leveraged to increase this compound yields or engineer its production in alternative host organisms.

Comparative Biosynthesis Across Organisms

The biosynthesis of musky-smelling compounds, including macrocyclic ketones, exhibits variations across different organisms. While this compound is found in Commiphora wightii nih.govscispace.comwits.ac.zaijarbs.comsci-hub.se, related macrocyclic ketones like Muscone are naturally produced in the musk deer nih.govgoogle.comchromatographyonline.com. The biosynthetic pathways in these diverse organisms may share some common enzymatic logic, particularly concerning fatty acid modification and cyclization, but are likely to involve distinct sets of enzymes and regulatory mechanisms reflecting their evolutionary divergence.

Studies on musk deer have begun to decipher the biosynthetic pathways of muscone, identifying key enzymes and metabolites involved. nih.govchromatographyonline.com This research highlights the role of lipid metabolism in the formation of these compounds in animals. nih.gov

In contrast, the biosynthesis of this compound in a plant like Commiphora wightii would involve plant-specific metabolic pathways and enzymes. Plants synthesize a vast array of secondary metabolites, including flavonoids and terpenoids, through complex interconnected networks. mdpi.comfrontiersin.org this compound, being a flavonoid derivative with a large alkyl chain nih.gov, likely involves enzymes from both flavonoid and fatty acid biosynthetic routes. Comparative studies of the genes and enzymes involved in this compound production in Commiphora wightii and macrocyclic ketone biosynthesis in animals or engineered microorganisms could reveal conserved mechanisms and unique adaptations in these different biological systems.

Understanding these comparative biosynthetic routes is crucial for developing sustainable and efficient methods for this compound production, either through cultivation and extraction from its natural source, or through synthetic biology approaches utilizing engineered microorganisms.

Advanced Synthetic Methodologies and Chemical Transformations

Total Synthesis Strategies

The total synthesis of Muscanone has evolved from classical, low-yield cyclization methods to highly advanced, stereocontrolled routes. Key challenges in its synthesis include the construction of the 15-membered macrocyclic ring and the establishment of the stereocenter at the C3 position, as the (R)-enantiomer is primarily responsible for the characteristic musk odor.

Retrosynthetic analysis is a problem-solving technique where the target molecule is systematically dismantled into simpler, commercially available precursors wikipedia.orgias.ac.indeanfrancispress.comub.edulibretexts.org. For this compound, the primary retrosynthetic challenge is the strategic disconnection of the macrocyclic ring.

A common and effective strategy involves an intramolecular aldol (B89426) condensation approach. This leads to the key disconnection of two carbon-carbon bonds within the ring, tracing the macrocycle back to an acyclic diketone precursor. The retrosynthesis can be envisioned as follows:

Target Molecule: (R)-Muscanone (3-methylcyclopentadecanone).

Transform 1: Hydrogenation. The saturated ketone can be obtained from its unsaturated precursor, dehydromuscone. This simplifies the target by removing the stereocenter temporarily.

Transform 2: Intramolecular Aldol Condensation. This is a key disconnection. The α,β-unsaturated ketone (dehydromuscone) is disconnected at the C1-C2 and C3-C4 bonds, revealing a linear diketone, 2,15-hexadecanedione. This acyclic precursor is significantly simpler to conceptualize and synthesize.

Precursor: 2,15-Hexadecanedione. This diketone becomes the synthetic target, which can be assembled from smaller, readily available fragments using standard carbon-carbon bond-forming reactions thieme-connect.com.

Alternative retrosynthetic strategies focus on other methods of macrocyclization:

Ring-Closing Metathesis (RCM): Disconnecting the ring at a double bond leads to a linear diene precursor. This has become a powerful and widely used method for constructing macrocycles nih.govillinois.educhemicalbook.comapeiron-synthesis.com.

Ring Expansion: Another approach involves disconnecting the target to a smaller, more accessible cyclic ketone, such as cyclododectanone, which can then be expanded through various multi-step sequences illinois.edu.

The olfactory properties of this compound are highly dependent on its stereochemistry, with the (R)-enantiomer being significantly more potent. Consequently, the development of stereoselective and enantioselective syntheses has been a major focus.

A notable enantioselective approach relies on an intramolecular aldol addition/dehydration reaction of a macrocyclic diketone precursor. This method establishes the chiral center during the cyclization step. In one practical synthesis, an achiral macrocyclic diketone is subjected to an enantioselective aldol condensation mediated by a chiral base, such as sodium N-methylephedrate. This reaction proceeds through a dynamic kinetic resolution of the aldol intermediate, directly yielding the desired enone in an enantioenriched form. The use of different quantities of the chiral alkoxide can influence the enantiomeric excess (ee) of the product.

| Equivalents of Chiral Reagent (Sodium (+)-N-methylephedrate) | Enantiomeric Excess (ee) | Isolated Yield |

|---|---|---|

| 2 | 56% | - |

| 4 | 64% | 95% |

| 8 | 76% | - |

This method provides the chiral α,β-unsaturated macrocyclic ketone, which can then be converted to (R)-Muscanone via catalytic hydrogenation without loss of enantiomeric purity.

While the synthesis of this compound itself is well-established, catalytic asymmetric synthesis offers powerful tools for the efficient production of novel chiral analogues. These methods use a small amount of a chiral catalyst to generate large quantities of enantioenriched products, which is highly desirable for industrial applications.

One relevant strategy is the catalytic asymmetric synthesis of macrocyclic chiral dilactones, which demonstrates the potential for creating complex, chiral macrocycles from simpler precursors. For instance, a Cu(II)-catalyzed asymmetric cascade process has been developed for the dimerization of β,γ-unsaturated α-keto esters nih.gov. This reaction proceeds through a sequence of Friedel–Crafts alkylations and N-hemiketalizations to furnish macrocyclic dilactones with excellent diastereo- and enantioselectivities nih.gov. While the products are not direct this compound analogues, the underlying principle of using a chiral Lewis acid catalyst to control the stereochemistry of a macrocyclization is directly applicable. Such strategies could be adapted to synthesize substituted macrocyclic ketones, providing access to a library of new musk odorants for structure-activity relationship studies.

Development of Novel Synthetic Routes

Research continues to seek more efficient, sustainable, and innovative pathways to this compound and related compounds, moving beyond classical methods toward biomimetic and green chemical approaches.

Biomimetic synthesis seeks to mimic nature's synthetic strategies, which often involve elegant and efficient cascade reactions under mild conditions wikipedia.org. A biomimetic synthesis for 2,15-hexadecanedione, the key acyclic precursor for this compound, has been developed thieme-connect.comresearchgate.net. This approach models the function of the tetrahydrofolate coenzyme, which is involved in one-carbon unit transfers in biological systems thieme-connect.com.

In this synthesis, an imidazolium (B1220033) salt acts as a model for the coenzyme at the formic acid oxidation level. This salt reacts with a di-Grignard reagent, which serves as the nucleophile. The reaction involves the addition of the Grignard reagent to the imidazolium salt, followed by hydrolysis, successfully transferring a one-carbon unit to accomplish the synthesis of the diketone precursor thieme-connect.com. This method provides a novel and efficient route to a key intermediate in this compound synthesis by drawing inspiration from biochemical pathways thieme-connect.comresearchgate.net.

More recently, biotechnological approaches using genetically engineered organisms have emerged. A method has been disclosed for the in vitro synthesis of muscone (B1676871) using gene-edited yeast. This process constructs a novel biosynthetic pathway within the yeast, starting from simple precursors like malonyl-acyl carrier protein and 2-ketoisovalerate, to produce 14-methyl-pentadecanoic acid. This intermediate is then hydroxylated and cyclized by enzymes to form this compound google.com.

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of macrocyclic musks is an area where these principles are being actively applied, particularly through the use of renewable feedstocks and catalytic methods.

A prominent green strategy involves synthesizing this compound precursors from vegetable oils, which are abundant and renewable biological resources. For example, Malania oleifera oil, rich in 15-tetracosenoic acid, has been used as a starting material for cyclopentadecanone (B167302) (the parent ring of this compound) nih.gov. The synthesis involves ozonolysis of the double bond, oxidation, and an intramolecular cyclization, representing a route with a high atom economy and fewer steps from a renewable source nih.gov. Similarly, other plant-based oils like rapeseed oil and olive oil have been utilized to synthesize various macrocyclic musk compounds nih.govresearchgate.net.

Ring-closing metathesis (RCM) is another cornerstone of green synthesis in this field. RCM reactions, often catalyzed by ruthenium complexes, are highly efficient for forming large rings and can be performed under relatively mild conditions. This method has been used to produce macrocyclic musks from diene precursors derived from biomass, such as oleic acid researchgate.net. The high efficiency and catalyst turnover of RCM align with the green chemistry principles of catalysis and atom economy.

Derivatization and Analogue Synthesis

The synthesis of this compound derivatives and analogues is a field of active research, driven by the desire to understand the molecular basis of its biological activity and to create novel compounds with tailored properties.

Design and Synthesis of this compound Derivatives for Research Probes

The development of this compound-based research probes is crucial for identifying and characterizing its biological targets, such as olfactory receptors. The design of these probes typically involves the incorporation of specific functional groups that allow for detection or interaction with biological macromolecules. These functional groups, or "tags," can include photoaffinity labels, biotin (B1667282) moieties, or "clickable" groups for bioorthogonal chemistry.

While specific examples of this compound derivatives designed as research probes are not extensively documented in publicly available literature, the general principles of chemical probe design can be applied. For instance, a photoaffinity probe would involve synthesizing a this compound analogue bearing a photolabile group, such as a diazirine or an aryl azide. Upon photoactivation, this group forms a highly reactive species that can covalently bind to nearby molecules, thus allowing for the identification of binding partners.

Similarly, a biotinylated this compound derivative would enable the detection and isolation of target proteins through the high-affinity interaction between biotin and streptavidin. The synthesis of such a probe would require the strategic attachment of a biotin molecule to the this compound scaffold via a suitable linker arm, ensuring that the modification does not significantly hinder its binding to the target.

Furthermore, the incorporation of "clickable" functional groups, such as terminal alkynes or azides, would allow for the use of bioorthogonal ligation reactions, like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach fluorescent dyes or other reporter molecules. This approach offers a versatile platform for visualizing and studying the interactions of this compound in biological systems. One study has reported the conjugation of muscone with bovine serum albumin (BSA) to enhance brain targeting, indicating that functionalization for bioconjugation is a feasible strategy, although detailed synthetic protocols for creating such research probes from this compound remain a specialized area of research. nih.gov

Modification of Macrocyclic Structures

Systematic modification of the macrocyclic structure of this compound is essential for understanding the relationship between its three-dimensional shape and its biological activity, particularly its odor profile. These modifications often involve altering the ring size, introducing substituents, or replacing carbon atoms with heteroatoms.

Several synthetic strategies have been developed to access muscone analogues with varying ring sizes, including nor-muscone (a smaller ring) and homo-muscone (a larger ring). Ring expansion reactions are a common approach, often starting from more readily available smaller cyclic ketones like cyclododcanone. sioc-journal.cnresearchgate.net

Table 1: Synthetic Methodologies for Macrocyclic Ring Expansion in Muscone Analogue Synthesis

| Methodology | Description | Starting Material Example | Product Example |

| Thermal Isomerization | A thermal 1,3-C shift rearrangement of medium- and large-ring 1-vinylcycloalkanols in the gas phase leads to a two-carbon ring expansion. researchgate.netchimia.ch | 1-Vinylcyclododecanol | 14-Methylcyclopentadecanone |

| Radical Ring Expansion | A free radical-induced ring expansion of an α-substituted cyclododecanone (B146445) derivative. sioc-journal.cn | α-Ethoxycarbonyl-α-(2'-methyl-3'-phenylselenopropyl) cyclododecanone | (±)-Muscone |

| Semipinacol Rearrangement | An electrophilic halogen-mediated semipinacol rearrangement of a cyclic alcohol, followed by a Dowd–Beckwith rearrangement, results in a one-carbon ring expansion. acs.org | Substituted cyclododecanol (B158456) derivative | (±)-Muscone |

Another significant area of macrocyclic modification is the introduction of substituents or heteroatoms into the ring. For example, fluorinated analogues of muscone have been synthesized to study the effect of fluorine substitution on the molecule's conformation and odor. researchgate.net The strategic placement of difluoromethylene (CF2) groups can influence the ring's structure and its preferred conformations, which are believed to be critical for eliciting a musk fragrance. researchgate.net

Furthermore, the synthesis of macrocyclic lactones with musk-like properties represents another avenue of structural modification. These compounds, while possessing an ester functional group instead of a ketone, can adopt similar conformations to muscone and exhibit comparable olfactory characteristics. Methodologies such as ring-closing metathesis (RCM) have been instrumental in the synthesis of these macrocyclic lactone analogues.

The synthesis of mixed musks, which feature macrocyclic ring systems fused with other cyclic structures, has also been explored. nih.gov These complex architectures are designed to probe the spatial requirements of the musk odor receptors.

Molecular and Cellular Mechanistic Investigations of Biological Activities

Antifungal Activity Mechanisms

Despite the interest in the biological activities of natural compounds, detailed molecular and cellular investigations into the antifungal activity of Muscanone are not extensively reported in publicly available scientific literature.

A review of available research reveals a lack of specific in vitro studies detailing the antifungal efficacy of this compound against key fungal pathogens such as Candida albicans. Consequently, data regarding its minimum inhibitory concentration (MIC) or minimum fungicidal concentration (MFC) are not available.

Given the absence of primary research on the antifungal effects of this compound, its specific cellular targets and the molecular pathways it might modulate in fungal cells remain unelucidated.

Olfactory Receptor Binding and Activation

The molecular basis of musk odor perception has been a significant area of research, leading to the identification and characterization of specific olfactory receptors that bind to this compound and related musk compounds.

Scientific studies have successfully identified the specific olfactory receptors in humans and mice that are responsible for the perception of muscone (B1676871). In humans, the primary receptor for muscone is identified as OR5AN1. u-tokyo.ac.jpnih.gov This receptor is a G-protein-coupled receptor (GPCR) that is robustly activated by muscone. medium.com In mice, the corresponding and most sensitive muscone receptor is MOR215-1. u-tokyo.ac.jpnih.gov Genetic deletion of MOR215-1 in mice has been shown to drastically reduce their sensitivity to muscone, highlighting the critical role of this specific receptor in musk odor perception. u-tokyo.ac.jpnih.govresearchgate.net The human receptor, OR5AN1, is not only responsive to macrocyclic musks like muscone but also to nitro musks, which have distinctly different chemical structures. u-tokyo.ac.jpchemcom.be

Table 1: Identified this compound Olfactory Receptors in Humans and Mice

| Species | Receptor | Key Findings |

|---|---|---|

| Human | OR5AN1 | Responds to macrocyclic musks (e.g., muscone) and nitro musks. u-tokyo.ac.jpchemcom.be |

| Mouse | MOR215-1 | The most sensitive receptor for muscone; its deletion significantly reduces musk perception. u-tokyo.ac.jpnih.govresearchgate.net |

The interaction between this compound and its olfactory receptors has been investigated through computational modeling and site-directed mutagenesis. For the human receptor OR5AN1, the binding of musk compounds is stabilized by specific amino acid residues. Structural models indicate that the interaction involves hydrogen bonding with Tyrosine-260 (Tyr260) located in the transmembrane α-helix 6. osti.govresearchgate.net Additionally, hydrophobic interactions with surrounding aromatic residues, including Phenylalanine-105 (Phe105), Phenylalanine-194 (Phe194), and Phenylalanine-207 (Phe207), contribute to the stabilization of the ligand within the receptor's binding pocket. osti.gov The chiral selectivity of OR5AN1 for (R)-muscone over (S)-muscone has been confirmed through these molecular modeling studies. osti.gov

The perception of the characteristic musk odor is initiated by the binding of this compound to its specific olfactory receptors, such as OR5AN1 in humans. u-tokyo.ac.jp This binding event triggers a conformational change in the receptor, which in turn activates an intracellular signaling cascade mediated by G-proteins. wikipedia.org This signal is then transmitted as a nerve impulse to the brain, where it is processed and perceived as the distinct scent of musk. wikipedia.org The specificity of the OR5AN1 receptor is crucial for the perception of musk odors; compounds that activate this receptor are generally perceived as having a musk scent. u-tokyo.ac.jp The ligand specificity of OR5AN1 has been found to correlate well with human sensory perception of various musk compounds. nih.gov Interestingly, while humans possess one primary musk receptor, it is capable of recognizing structurally diverse molecules like macrocyclic and nitro musks, which is a key aspect of our ability to perceive a range of "musky" smells. nih.govchemcom.be

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Candida albicans |

| (R)-muscone |

| (S)-muscone |

| Civetone |

| Ambrettolide |

| Phenylalanine |

Structure-Activity Relationship (SAR) Studies for Defined Molecular Targets

The exploration of a compound's biological activities is intrinsically linked to its chemical structure. Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for elucidating the direct correlation between a molecule's architecture and its interaction with specific biological targets. In the context of this compound and its analogs, SAR studies provide a roadmap for understanding how modifications to its chemical scaffold influence its bioactivity, paving the way for the design of more potent and selective molecules.

Correlation of Structural Motifs with Bioactivity Profiles

The bioactivity of this compound analogs is highly dependent on the presence and arrangement of specific structural motifs. Research into compounds targeting similar receptors, such as muscarinic acetylcholine (B1216132) receptors, has revealed key correlations between structural features and biological outcomes.

A critical determinant of activity is the nature of the substituents on the core molecular structure. For instance, in a series of related compounds, the presence of carbocyclic or heterocyclic rings as substituents can be crucial for maximum antagonistic potency. These bulky groups are thought to enhance the molecule's interaction with the receptor through van der Waals forces, thereby strengthening the binding affinity.

The length and composition of the carbon chain separating key functional groups also play a significant role. Studies on muscarinic antagonists have shown that a specific chain length, often two carbon units (CH2-CH2), between a central atom and a nitrogen atom, is optimal for potent anticholinergic activity.

Furthermore, the presence and type of functional groups, such as esters, are pivotal. While an ester functional group is a common feature in potent anticholinergic agents, it is not an absolute requirement for activity. The oxygen atom within the ester is believed to contribute to the binding interaction at the receptor site.

These correlations are summarized in the table below, which illustrates how different structural motifs in this compound analogs can influence their bioactivity profiles.

| Structural Motif | Bioactivity Profile | Example Analog |

|---|---|---|

| Bulky Carbocyclic/Heterocyclic Rings (R1, R2) | Increased antagonistic potency through enhanced receptor binding. | Cyclopentolate |

| Optimal Carbon Chain Length (e.g., -CH2-CH2-) | More potent anticholinergic activity. | Dicyclomine |

| Ester Functional Group (-COO-) | Contributes to binding at the receptor site. | Glycopyrrolate |

| Hydroxyl Group (-OH) on a side chain | Can increase binding affinity through hydrogen bonding. | Propiverine |

Computational Approaches in SAR Elucidation

In recent years, computational methods have become indispensable in the elucidation of Structure-Activity Relationships. These in silico techniques provide valuable insights into the molecular interactions that govern a compound's bioactivity, complementing and guiding experimental studies.

Molecular Docking: One of the most common computational approaches is molecular docking. This method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound analogs, docking studies can be used to simulate their interaction with the binding sites of specific molecular targets, such as muscarinic receptors. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding affinity. For example, the positively charged ammonium (B1175870) group found in many muscarinic receptor ligands has been observed to form ionic interactions with a conserved aspartate residue in the receptor's transmembrane domain. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is another powerful computational tool. It aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By analyzing a dataset of this compound analogs with known activities, QSAR models can be developed to predict the bioactivity of novel, untested compounds. These models can help in prioritizing which analogs to synthesize and test, thereby accelerating the drug discovery process.

The insights gained from these computational approaches are instrumental in refining the design of new this compound derivatives with improved potency and selectivity. By understanding the three-dimensional aspects of the ligand-receptor interaction, medicinal chemists can make more informed decisions about which structural modifications are most likely to lead to desired biological effects.

| Computational Approach | Application in this compound SAR | Key Insights |

|---|---|---|

| Molecular Docking | Predicting binding modes of this compound analogs to their molecular targets. | Identification of key amino acid residues involved in binding and the nature of intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions). |

| Quantitative Structure-Activity Relationship (QSAR) | Developing predictive models for the bioactivity of new this compound analogs. | Correlation of physicochemical properties (e.g., lipophilicity, electronic properties) with biological activity. |

| Pharmacophore Modeling | Identifying the essential three-dimensional arrangement of functional groups required for bioactivity. | Creation of a virtual template for the design of new, potent this compound derivatives. |

Advanced Analytical and Spectroscopic Characterization in Research Contexts

Application of Advanced Chromatography in Complex Mixture Analysis

Advanced chromatographic techniques, especially when coupled with mass spectrometry, are indispensable for the separation, identification, and quantification of muscanone and its related compounds in intricate mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful platforms for metabolomic studies, enabling the detailed profiling of this compound and its metabolites. nih.gov

GC-MS is a well-established technique for the analysis of volatile and semi-volatile compounds like synthetic musks. researchgate.net Its application is critical in environmental and biological monitoring. For instance, methods have been developed for the determination of trace amounts of musk compounds in various samples, utilizing GC-MS in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity. researchgate.netnih.gov Sample preparation often involves extraction with a solvent like acetonitrile (B52724) followed by a clean-up step using techniques such as dispersive solid-phase extraction. nih.gov

A notable application of GC-MS in metabolite profiling is the development of strategies to differentiate between natural and artificial musk in complex mixtures like traditional Chinese medicine preparations. nih.gov A non-targeted GC-MS analysis combined with chemometrics can identify unique chemical markers. This is followed by a targeted analysis, often using a more sensitive instrument like a gas chromatography-triple quadrupole mass spectrometer (GC-QQQ MS) in multiple reaction monitoring (MRM) mode, for precise quantification of these markers. nih.gov

LC-MS has become a dominant technique in metabolomics due to its broad coverage of metabolites without the need for derivatization. researchgate.netthermofisher.com LC-MS based metabolomics is a workflow that starts with sample preparation, followed by chromatographic separation, mass spectrometric detection, and data analysis to identify and quantify metabolites. nih.gov The coupling of liquid chromatography with high-resolution mass spectrometry (HRAM) systems, such as Orbitrap mass analyzers, allows for the calculation of empirical formulae from molecular ions, which is a crucial step in identifying unknown metabolites. thermofisher.com While GC-MS benefits from established spectral libraries for compound identification, LC-MS relies on databases like METLIN and fragmentation libraries such as mzCloud for metabolite identification. thermofisher.com

Table 1: Comparison of GC-MS and LC-MS for this compound Metabolite Profiling

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |

|---|---|---|

| Analyte Suitability | Volatile & semi-volatile compounds; may require derivatization. | Wide range of polarities, including non-volatile compounds. |

| Separation Principle | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. | Partitioning between a liquid mobile phase and a solid stationary phase. |

| Ionization | Commonly Electron Ionization (EI), leading to extensive fragmentation. | Electrospray Ionization (ESI) or APCI; "soft" ionization, often preserving the molecular ion. thermofisher.com |

| Compound ID | Relies on matching fragmentation patterns to extensive spectral libraries (e.g., NIST). researchgate.net | Relies on accurate mass, fragmentation spectra (MS/MS), and databases (e.g., METLIN, mzCloud). thermofisher.com |

| Typical Application | Analysis of synthetic musks in environmental samples; distinguishing natural vs. artificial musk. researchgate.netnih.gov | Broad, untargeted metabolomics; analysis of polar and non-polar metabolites in biological systems. nih.govresearchgate.net |

The study of this compound's biosynthesis requires robust methods for the isolation and purification of its metabolic precursors from cellular or tissue extracts. These intermediates are often present at low concentrations and may be chemically labile.

Effective protocols have been developed for the isolation of intermediates in related biosynthetic pathways, such as the mevalonic acid pathway, which produces precursors for terpenes and steroids. nih.gov These methods can be adapted for this compound research. A typical procedure involves:

Extraction: To minimize degradation from enzymes or hydrolysis, extraction is often performed under denaturing conditions (e.g., using 7 M urea) at neutral pH and low temperatures. nih.gov

Partial Purification: The initial extract can be partially purified using techniques like anion-exchange chromatography, where charged intermediates are adsorbed to a membrane and then selectively desorbed. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone for the final separation and quantification of intermediates. Reversed-phase ion-pair HPLC is particularly effective for separating charged, polar molecules like pyrophosphate-containing biosynthetic precursors. nih.gov

In the context of analyzing complex matrices, techniques such as supported liquid extraction (SLE) and solid-phase extraction (SPE) are employed to isolate and pre-concentrate musk compounds before instrumental analysis. researchgate.net SPE columns with specific sorbents like LC-Alumina-N can effectively separate musks from interfering matrix components. researchgate.net

Advanced Spectroscopic Techniques for Structural and Mechanistic Insights

Spectroscopic methods provide unparalleled detail about the molecular structure, conformation, and non-covalent interactions of this compound, which are essential for understanding its function, such as its interaction with olfactory receptors.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier tool for determining the three-dimensional structure and dynamics of molecules in solution. nih.gov For a flexible macrocyclic molecule like this compound, understanding its conformational preferences is key to deciphering its biological activity.

High-resolution, multi-dimensional NMR experiments are employed to gain detailed conformational insights. Key parameters derived from NMR spectra include:

Nuclear Overhauser Effects (NOEs): NOEs are observed between protons that are close in space (< 5 Å), providing crucial distance constraints for structural modeling. Experiments like 2D NOESY are fundamental for this purpose. nih.gov

Scalar (J) Coupling Constants: Three-bond coupling constants (³J) are related to dihedral angles via the Karplus equation, offering information about the molecule's backbone and side-chain torsion angles. mdpi.com

Chemical Shifts: The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to the local electronic environment and can indicate the presence of specific structural motifs or conformational changes upon interaction with other molecules. mdpi.com

These NMR-derived constraints are used as inputs for computational modeling to generate an ensemble of structures representing the molecule's conformational landscape in solution. Such studies are critical in understanding how analogues of muscone (B1676871), for instance, adopt specific conformations to bind and activate human musk olfactory receptors. nih.gov

Mass spectrometry (MS) is the core technology for both metabolomics and proteomics, providing a bridge to link the presence and concentration of small molecules like this compound to changes in the proteome. nih.govcornell.edu This integrated "multi-omics" approach offers a holistic view of biological systems. nih.gov

In metabolomics, high-resolution MS platforms (e.g., Q-TOF, Orbitrap) provide accurate mass measurements, enabling the confident identification of this compound and its metabolites in complex biological samples. nih.gov Tandem mass spectrometry (MS/MS) is used to fragment ions, generating characteristic spectra that confirm the molecular structure. metabolon.com

In proteomics, MS is used to identify and quantify thousands of proteins from a sample. metabolon.com A common "bottom-up" workflow involves digesting proteins into smaller peptides, which are then analyzed by LC-MS/MS. By linking metabolomic data showing changes in this compound levels with proteomic data, researchers can generate hypotheses about its mechanism of action. For example, an increase in this compound could be correlated with changes in the expression of specific enzymes involved in its biosynthesis or metabolism, or signaling proteins that are part of its downstream effects.

Table 2: Mass Spectrometry Techniques for Omics Integration

| Technique | Role in this compound Research | Information Obtained |

|---|---|---|

| GC-MS/LC-MS Metabolomics | Identification and quantification of this compound and its metabolites in biological fluids or tissues. | Accurate mass, elemental composition, fragmentation patterns, relative/absolute concentration. |

| LC-MS/MS Proteomics | Identification and quantification of proteins in cells or tissues exposed to this compound. | Protein identity, post-translational modifications, changes in protein expression levels. |

| Integrated Omics Analysis | Correlating changes in the metabolome with changes in the proteome to understand biological pathways. | Hypotheses on metabolic pathways, enzyme-substrate relationships, and mechanisms of action. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for characterizing molecular structure and probing interactions.

Fourier-Transform Infrared (FT-IR) Spectroscopy provides information about the vibrational modes of a molecule. youtube.com For this compound, the IR spectrum is dominated by a strong absorption band corresponding to the carbonyl (C=O) group stretch. The precise frequency of this and other vibrations, such as C-H stretches, creates a unique "fingerprint" for the molecule. youtube.com Advanced FT-IR techniques can be used to study molecular interactions. spectroscopyonline.com For example, if this compound is encapsulated within a host molecule, changes in the vibrational frequencies, particularly of the carbonyl group, can indicate the formation of hydrogen bonds or other non-covalent interactions. nih.gov

UV-Vis Spectroscopy probes the electronic transitions within a molecule. youtube.com Saturated ketones like this compound have a weak n→π* transition, which results in a faint absorption band in the UV region. While not highly informative for the native molecule, UV-Vis becomes powerful in analyzing derivatives. Derivatization is a chemical modification of an analyte to enhance its analytical properties. spectroscopyonline.com For example, a chromophoric tag can be attached to this compound. This derivatization can significantly increase its molar absorptivity, allowing for sensitive detection and quantification using a UV-Vis detector, particularly in HPLC systems. Spectroscopic analysis of the derivatized product confirms the success of the chemical transformation. researchgate.net

Computational Chemistry and Theoretical Studies

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are pivotal in understanding the three-dimensional structure of muscanone and its interactions with biological targets. These methods use classical mechanics to simulate the movement and interactions of atoms and molecules over time.

Conformational analysis is crucial for understanding the pharmacological activity of a molecule, as its three-dimensional shape determines how it interacts with its biological target. For this compound, computational methods have been employed to determine its preferred conformations.

One significant study utilized the MM2(85) molecular mechanics program to analyze the conformational profiles of this compound and its analogues. Current time information in Edmonton, CA. This research aimed to better define the pharmacological stereoselectivity of muscarone (B76360) by comparing its computed conformations with X-ray crystallography data. The study revealed that the conformation of the tetrahydrofuran (B95107) ring in this compound is similar to that of its derivatives. Current time information in Edmonton, CA.

A key finding from these molecular mechanics calculations was the prediction of a preferred gauche arrangement of the side chain for this compound and its analogues. This finding was consistent with observations in the solid state of muscarone picrate. Current time information in Edmonton, CA. Notably, this contradicted the antiperiplanar arrangement that had been reported for crystalline muscarone iodide, suggesting that the latter conformation was likely a result of crystallographic packing forces rather than an intrinsically preferred state of the molecule. Current time information in Edmonton, CA. This computational insight called into question previous rationalizations of this compound's pharmacological profile that were based on the antiperiplanar conformation. Current time information in Edmonton, CA.

The table below summarizes the key findings from the conformational analysis of this compound.

| Computational Method | Key Finding | Implication |

| MM2(85) Molecular Mechanics | The side chain of this compound prefers a gauche conformation. | Challenges previous assumptions about the bioactive conformation of this compound. |

| MM2(85) Molecular Mechanics | The tetrahydrofuran ring conformation is similar across this compound and its analogues. | Provides a consistent structural framework for understanding the activity of related compounds. |

Ligand-receptor docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein receptor. While specific docking studies detailing the interaction of this compound with muscarinic acetylcholine (B1216132) receptors (mAChRs) are not extensively available in the literature, the general methodology and the structure of these receptors provide a framework for understanding how such simulations would be conducted.

Muscarinic acetylcholine receptors (M1-M5) are G protein-coupled receptors (GPCRs) that are the primary targets of muscarone. mdpi.comnih.gov The orthosteric binding site for acetylcholine and its analogues, like this compound, is located deep within the transmembrane domain of the receptor. nih.gov This binding pocket is highly conserved across the different subtypes. nih.gov

Docking simulations for muscarinic ligands typically involve the following steps:

Preparation of the Receptor Structure: A three-dimensional structure of the target muscarinic receptor subtype (e.g., M1, M2, M3) is obtained, often from X-ray crystallography or homology modeling. nih.govresearchgate.net

Preparation of the Ligand Structure: The three-dimensional structure of the ligand, in this case, this compound, is generated and its various possible conformations are explored.

Docking Algorithm: A docking program is used to systematically place the ligand in the binding site of the receptor in various orientations and conformations.

Scoring Function: A scoring function is then used to estimate the binding affinity for each pose, and the poses are ranked to identify the most likely binding mode.

Studies on other muscarinic agonists and antagonists have identified key amino acid residues within the binding pocket that are crucial for ligand recognition and binding. For instance, in the M2 muscarinic receptor, the natural agonist acetylcholine is thought to interact with residues such as Asp103 and Asn404. nih.gov It is highly probable that this compound, as an agonist, would form similar interactions with these or analogous residues in the binding sites of the various muscarinic receptor subtypes.

The table below outlines the general process of ligand-receptor docking as it would apply to this compound and its target receptors.

| Docking Step | Description | Key Considerations for this compound |

| Receptor Preparation | Obtaining and preparing the 3D structure of a muscarinic receptor (e.g., M1, M2, M3). | The high conservation of the orthosteric binding site across subtypes. |

| Ligand Preparation | Generating the 3D structure of this compound and its conformers. | The conformational flexibility of the side chain is a critical factor. |

| Docking and Scoring | Using algorithms to predict the binding pose and affinity. | Identifying potential hydrogen bonds and electrostatic interactions within the binding pocket. |

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide a more detailed understanding of the electronic structure and properties of molecules compared to classical molecular mechanics. These methods can be used to predict a wide range of molecular properties with high accuracy.

While specific quantum chemical studies on the electronic structure and reactivity of this compound are not prominent in the literature, the application of methods like Density Functional Theory (DFT) can be described in this context. DFT calculations could elucidate the distribution of electrons within the this compound molecule, which is fundamental to its chemical behavior.

Key electronic properties that could be predicted for this compound using quantum chemical calculations include:

Molecular Orbitals: The shapes and energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are important for determining a molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO is related to the ability to accept electrons.

Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface can identify the electron-rich and electron-poor regions of the molecule. This is crucial for understanding intermolecular interactions, such as those between this compound and its receptor, as it highlights areas likely to be involved in hydrogen bonding or electrostatic interactions.

Atomic Charges: Calculating the partial charges on each atom of this compound can provide further insight into its reactivity and interaction with other molecules.

These calculations would be invaluable for rationalizing the binding of this compound to its receptor and for designing new analogues with modified electronic properties and potentially enhanced activity or selectivity.

The following table summarizes the types of electronic properties of this compound that could be investigated using quantum chemical methods.

| Property | Computational Method | Significance |

| Molecular Orbitals (HOMO/LUMO) | DFT, Hartree-Fock | Prediction of chemical reactivity and sites of interaction. |

| Electrostatic Potential | DFT, Hartree-Fock | Identification of electron-rich and electron-poor regions for intermolecular interactions. |

| Partial Atomic Charges | Various population analysis methods (e.g., Mulliken, NBO) | Understanding the charge distribution and its role in molecular interactions. |

Quantum chemical calculations are widely used to predict various spectroscopic properties of molecules, which can then be compared with experimental data for validation of both the computational method and the experimental structural assignment.

For this compound, these methods could be used to predict:

NMR Spectra: Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be calculated with a high degree of accuracy. These predictions can aid in the interpretation of experimental NMR spectra, helping to confirm the structure and conformation of this compound in solution.

Vibrational (IR and Raman) Spectra: The vibrational frequencies and intensities that correspond to the peaks in an infrared (IR) or Raman spectrum can be computed. This allows for the assignment of experimental vibrational bands to specific molecular motions, providing a detailed picture of the molecule's vibrational modes.

The comparison of computationally predicted spectra with experimental spectra serves as a powerful tool for structural elucidation and conformational analysis. While specific studies applying these methods to this compound are not readily found, this approach is a standard and valuable tool in modern chemical research.

The table below details the spectroscopic properties of this compound that could be predicted and validated using quantum chemical calculations.

| Spectroscopic Property | Computational Method | Purpose and Validation |

| NMR Chemical Shifts and Coupling Constants | GIAO, DFT | Aid in the assignment of experimental NMR spectra and confirm molecular structure and conformation. |

| IR and Raman Frequencies and Intensities | DFT, Hartree-Fock (with frequency scaling) | Assign experimental vibrational bands to specific molecular motions and support structural characterization. |

Future Directions and Emerging Research Avenues

Unexplored Biosynthetic Pathways and Enzymes

The precise biosynthetic pathway leading to Muscanone in Commiphora wightii has not been fully elucidated in the available research. While Commiphora species are known to produce a variety of compounds including flavonoids, terpenoids, and steroids, the specific enzymatic steps and genetic regulation involved in the synthesis of this compound remain largely unexplored researchgate.netnih.govoatext.com. Future research is needed to identify the genes encoding the enzymes responsible for the synthesis of the flavonoid core and the attachment of the unique trimethylhexadecanoyl group at the 3-position. Understanding these pathways could potentially enable biotechnological production or targeted breeding strategies for Commiphora wightii with enhanced this compound content.

Development of Novel Synthetic Strategies for Enhanced Sustainability

Currently, information on the chemical synthesis of this compound (the flavonoid) is scarce in the provided literature. Research into sustainable synthetic routes for complex natural products like this compound is a growing area of interest in chemistry ucl.ac.ukmdpi.com. Developing novel synthetic strategies that utilize renewable feedstocks, minimize waste, and reduce energy consumption would be valuable for the potential large-scale production of this compound, should future research reveal significant applications. This could involve exploring biocatalytic approaches or green chemistry methodologies specifically tailored to the unique structure of this compound.

Identification of New Molecular Targets and Biological Roles (non-human systems)

Limited information is available regarding the specific molecular targets and biological roles of this compound in non-human systems. While this compound was reported to show some bioactivity against Candida albicans in initial studies researchgate.net, its precise mechanism of action and potential targets within this fungal species require further investigation. Research into other non-human organisms could reveal additional biological activities or ecological roles for this compound, potentially related to plant defense in Commiphora wightii or interactions with other organisms in its environment ijarbs.com. Identifying these targets could provide insights into the ecological significance of this compound and potential applications.

Integration of Omics Technologies for Comprehensive Understanding

The application of omics technologies (such as genomics, transcriptomics, proteomics, and metabolomics) could provide a comprehensive understanding of this compound biosynthesis and its biological context in Commiphora wightii humanspecificresearch.orguninet.eduresearchgate.net. Transcriptomic analysis of different Commiphora wightii tissues or developmental stages could help identify genes involved in this compound production. Metabolomics could provide a broader view of the metabolic pathways active during this compound synthesis and accumulation. Integrating these omics datasets could reveal the complex regulatory networks governing this compound production and potentially uncover other related compounds or biological functions within the plant. Such integrated approaches have proven valuable in understanding complex biological processes in other organisms mdpi.com.

Q & A

Q. What key spectroscopic and chromatographic methods are essential for characterizing Muscanone’s structural and chemical properties?

- Methodological Answer : this compound (3-O-(1'',8'',14"-trimethyl hexadecanyl)naringenin) requires multi-modal characterization. Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D experiments) identifies its flavanone backbone and alkyl substituents. Mass spectrometry (MS) confirms molecular weight (e.g., ESI-MS for [M+H]+ ions). Infrared (IR) spectroscopy validates functional groups like carbonyls. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity, using C18 columns and gradient elution (e.g., acetonitrile/water) .

- Data Presentation : Tabulate NMR chemical shifts (δ ppm), MS fragments, and retention times. Follow journal guidelines for table formatting (Roman numerals, footnotes) .

Q. How can researchers optimize extraction protocols for this compound from Commiphora wightii?

- Methodological Answer : Prioritize plant parts (resin vs. stem) and solvent polarity. Soxhlet extraction with non-polar solvents (hexane, chloroform) isolates lipophilic compounds. Validate yields via HPLC and compare with literature (e.g., Fatope et al., 2003, reported 0.2–0.5% w/w in resin). Include controls for seasonal variability and authentication via voucher specimens .

Advanced Research Questions

Q. What experimental strategies address contradictions in this compound’s reported bioactivity (e.g., anti-inflammatory vs. cytotoxic effects)?

- Methodological Answer : Conduct systematic reviews (Cochrane criteria) to identify bias in study designs. Compare in vitro models (cell lines, assay conditions) and in vivo dosing regimens. For example, discrepancies may arise from metabolite instability or species-specific responses. Use dose-response curves and molecular docking to validate interactions with targets like Farnesoid X Receptor (FXR) .

- Data Analysis : Apply statistical tools (ANOVA, regression) to quantify variability. Report confidence intervals and effect sizes in tables .

Q. How to design reproducible synthetic pathways for this compound derivatives to explore structure-activity relationships (SAR)?

- Methodological Answer : Use regioselective alkylation of naringenin with trimethylhexadecanyl bromide. Monitor reactions via TLC and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane). Characterize derivatives using XRD for crystallinity and assess bioactivity in parallel (e.g., FXR binding assays). Document reaction conditions (temperature, catalysts) for reproducibility .

Q. What methodologies validate this compound’s pharmacokinetics (PK) and stability in preclinical studies?

- Methodological Answer : Employ LC-MS/MS for plasma concentration profiling in rodent models. Assess bioavailability (%F) and half-life (t½). Test stability under physiological pH (e.g., simulated gastric fluid) and light exposure. Use compartmental modeling (WinNonlin®) to predict absorption/distribution. Include negative controls (vehicle-only) and triplicate runs .

Methodological Considerations for Data Integrity

- Handling Contradictions : Cross-validate findings using orthogonal techniques (e.g., SPR for binding affinity vs. cellular assays). Discuss limitations in error margins and sample sizes .

- Reproducibility : Follow Beilstein Journal guidelines for experimental details (solvent batches, instrument calibration) .

- Ethical Compliance : Obtain permits for plant sourcing (CITES for Commiphora wightii) and animal ethics approvals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.